molecular formula C16H16F2N2O3S B12250758 Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B12250758
M. Wt: 354.4 g/mol
InChI Key: WSACCLAOJDEIHW-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a sulfanyl linkage, and a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluorobenzyl mercaptan with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the ester group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the sulfanyl linkage play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3,4-difluorophenyl)methyl]aminoacetate hydrochloride: Shares the difluorophenyl group but differs in the presence of an amino group instead of a sulfanyl linkage.

    2-Methyl-4-{[(4-methyl-2-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Contains a thiazole ring and a trifluoromethyl group, offering different electronic properties and reactivity.

Uniqueness

Methyl 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate is unique due to its combination of a difluorophenyl group, a sulfanyl linkage, and a dihydropyrimidine core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H16F2N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methylsulfanyl]-6-oxo-1-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H16F2N2O3S/c1-9(2)20-14(21)11(15(22)23-3)7-19-16(20)24-8-10-4-5-12(17)13(18)6-10/h4-7,9H,8H2,1-3H3

InChI Key

WSACCLAOJDEIHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=CN=C1SCC2=CC(=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

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